

Spectroscopic Data for 3-(Benzimidazol-1-yl)propanal: A Technical Overview

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Compound of Interest

Compound Name: **3-(Benzimidazol-1-yl)propanal**

Cat. No.: **B129894**

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Disclaimer: Experimental spectroscopic data for the specific compound **3-(Benzimidazol-1-yl)propanal** is not readily available in the public domain. The following guide provides predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of NMR, IR, and Mass Spectrometry. This information is intended for researchers, scientists, and drug development professionals as a reference and predictive guide.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **3-(Benzimidazol-1-yl)propanal**.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.8	t	1H	-CHO
~8.1	s	1H	N=CH-N
~7.8 - 7.3	m	4H	Ar-H
~4.4	t	2H	N-CH ₂ -
~3.0	t	2H	-CH ₂ -CHO

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~200	C=O (aldehyde)
~144	N=C-N
~143, ~134	Ar-C (quaternary)
~124, ~123, ~121, ~110	Ar-CH
~45	N-CH ₂
~42	-CH ₂ -CHO

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2900 - 2800	Medium	C-H stretch (aliphatic)
~2750	Medium, Sharp	C-H stretch (aldehyde)
~1725	Strong, Sharp	C=O stretch (aldehyde)
~1615, ~1495, ~1460	Medium to Strong	C=C and C=N stretch (benzimidazole ring)
~1380	Medium	C-N stretch
~750	Strong	C-H bend (ortho-disubstituted benzene)

Predicted Mass Spectrometry Fragmentation

Under electron ionization (EI) mass spectrometry, **3-(Benzimidazol-1-yl)propanal** is expected to exhibit a molecular ion peak (M^+) corresponding to its molecular weight. The fragmentation pattern would likely involve:

- α -cleavage: Loss of the propanal side chain, leading to a stable benzimidazolyl cation.
- McLafferty rearrangement: If sterically possible, a hydrogen atom from the γ -carbon could be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
- Cleavage of the propanal side chain: Fragmentation at the C-C bonds of the propanal moiety.
- Fragmentation of the benzimidazole ring: As is characteristic for benzimidazoles, sequential loss of HCN is anticipated.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[2] The solution should be free of any particulate matter.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity.^[3]
- ^1H NMR: Acquire the proton NMR spectrum. Parameters such as the number of scans, spectral width, and relaxation delay are optimized to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required.^[4]

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): If the compound is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.^[5]
- Sample Preparation (Solid/Mull): If the compound is a solid, it can be ground into a fine powder and mixed with a mulling agent (e.g., Nujol) to form a paste, which is then placed between salt plates.^[5]
- Data Acquisition: Place the sample holder in the IR spectrometer. A background spectrum is typically run first. The sample spectrum is then recorded, and the background is automatically subtracted. The resulting spectrum shows the percentage of transmittance versus wavenumber.^[6]

Mass Spectrometry (MS)

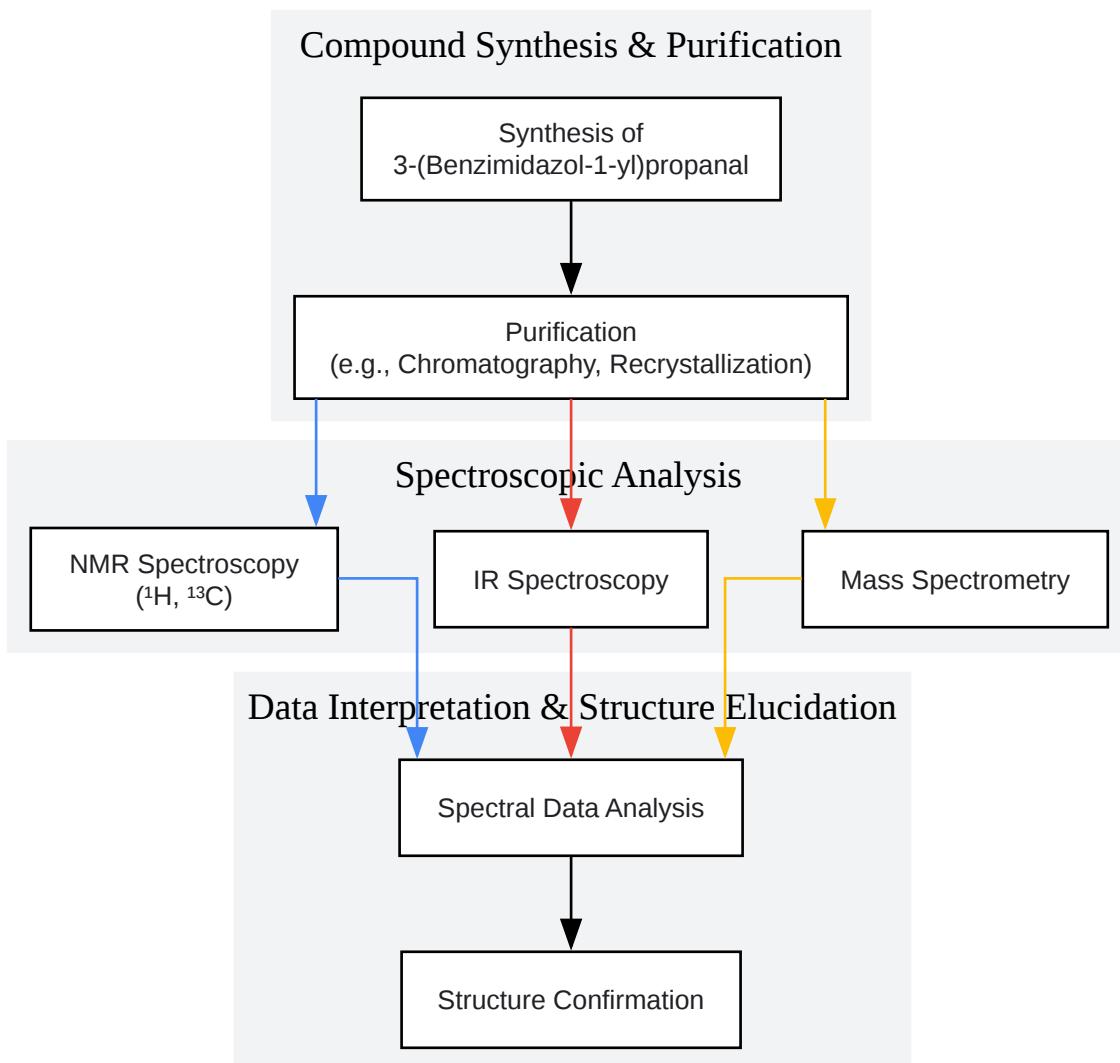
- Sample Introduction: The sample can be introduced into the mass spectrometer through various methods, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).^[7]
- Ionization: The molecules are ionized in the ion source. For volatile compounds, Electron Ionization (EI) is common. For less volatile or thermally labile compounds, soft ionization

techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.[8]

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).[7]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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